
6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine is a heterocyclic compound that contains a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethyl-1,2,4-triazine: Shares the triazine ring but lacks the methylsulfanyl group.
6-methyl-3-methylsulfanyl-1,2,4-triazine: Similar structure but with fewer methyl groups.
1,2,4-triazine derivatives: A broad class of compounds with varying substituents on the triazine ring.
Uniqueness
6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and methylsulfanyl groups on the triazine ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
59153-08-1 |
|---|---|
Fórmula molecular |
C6H12N4S |
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C6H12N4S/c1-6(2)4(7)8-5(11-3)9-10-6/h10H,1-3H3,(H2,7,8,9) |
Clave InChI |
UHWBAYGMEYSHDU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=NC(=NN1)SC)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



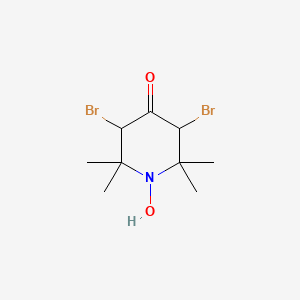
![4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2h-chromen-2-one](/img/structure/B14008625.png)
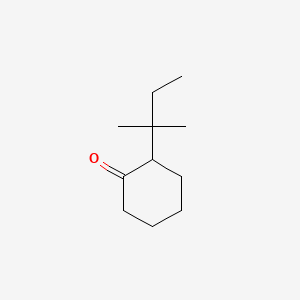
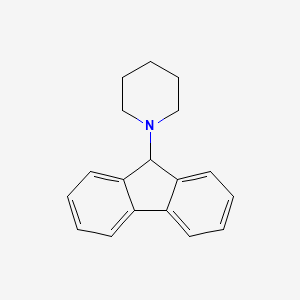
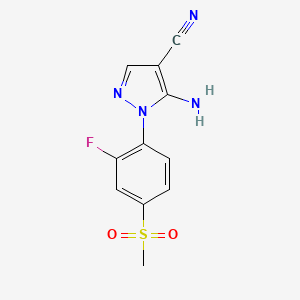

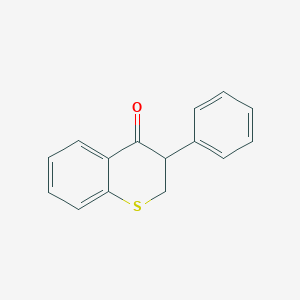

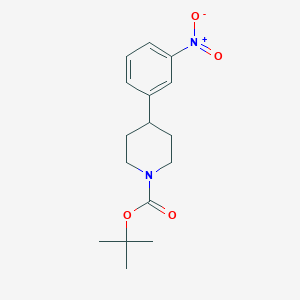

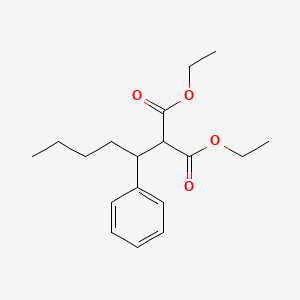
![1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene](/img/structure/B14008686.png)
![4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione](/img/structure/B14008687.png)
